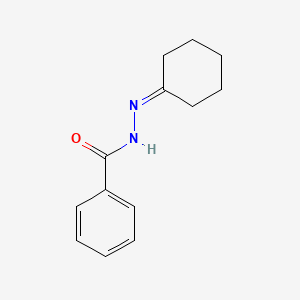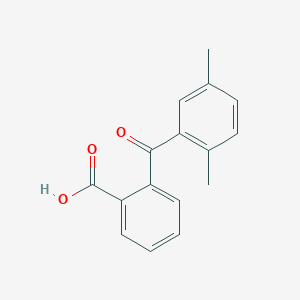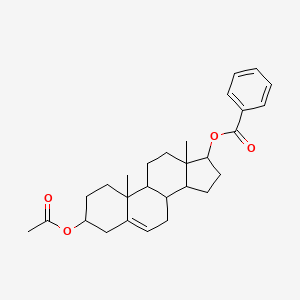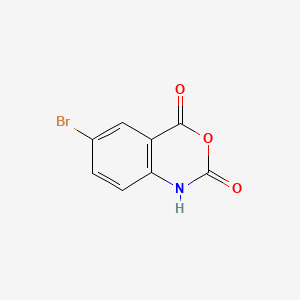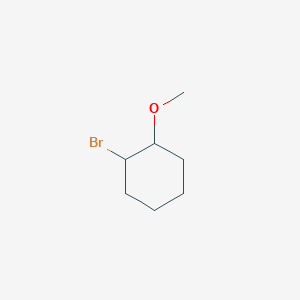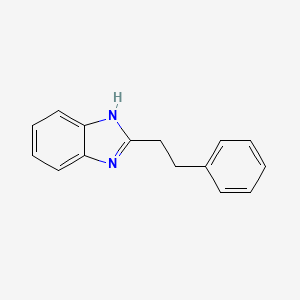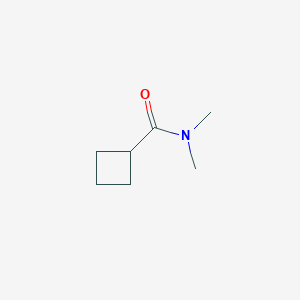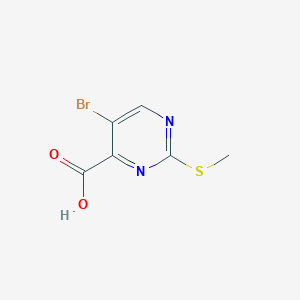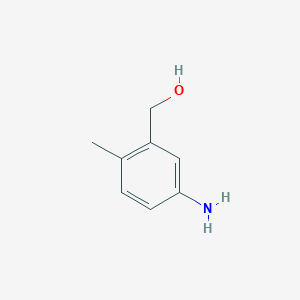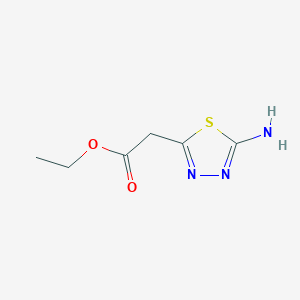
1-Bromo-2-(3-bromopropoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of brominated aromatic compounds can involve several steps, starting from simple aromatic precursors. For example, a related compound, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, was synthesized starting from (3-bromo-4,5-dimethoxyphenyl)methanol in five steps with an overall yield of 34% (Akbaba et al., 2010). This indicates the complex nature of synthesizing brominated benzene derivatives, involving multiple bromination and protection/deprotection steps.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives is characterized by their crystalline arrangement and intermolecular interactions. Studies on similar compounds have revealed the presence of supramolecular features like hydrogen bonding and π–π interactions, which are crucial for understanding the compound's physical properties and reactivity (Stein et al., 2015).
Chemical Reactions and Properties
Brominated benzene derivatives are versatile in chemical reactions, primarily due to the presence of bromine atoms that can be substituted with various nucleophiles. For instance, synthesis and fluorescence properties studies of 1-Bromo-4-(2,2-diphenylvinyl) benzene highlight its reactivity and potential applications in materials science due to its photoluminescence properties (Zuo-qi, 2015).
Physical Properties Analysis
The physical properties of 1-Bromo-2-(3-bromopropoxy)benzene, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of bromine atoms significantly affects its density and refractive index. Though specific data for 1-Bromo-2-(3-bromopropoxy)benzene was not found, related compounds exhibit distinct physical properties based on their molecular arrangement and intermolecular interactions (Manfroni et al., 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophilic substitution, electrophilic addition, and oxidation, are critical for understanding the applications and behavior of 1-Bromo-2-(3-bromopropoxy)benzene. Brominated aromatics are generally reactive towards nucleophiles due to the electrophilic nature of the bromine atom. This reactivity pattern opens pathways for various organic transformations, including coupling reactions and the synthesis of polymers or other complex organic molecules (Porwisiak & Schlosser, 1996).
Applications De Recherche Scientifique
Applications in Organometallic Compounds
- Ethynylferrocene Compounds Synthesis : Ethynylferrocene compounds have been synthesized using 1,3,5-Tribromobenzene derivatives, demonstrating potential in electrochemical applications due to their reversible oxidation properties (Fink et al., 1997).
Synthesis of Isoindoles and Related Compounds
- Synthesis of Isoindoles : A facile synthesis approach for 1-substituted 3-alkoxy-1H-isoindoles has been developed, utilizing 2-(dialkoxymethyl)phenyllithium compounds derived from 1-bromo-2-(dialkoxymethyl)benzenes (Kuroda & Kobayashi, 2015).
Gas-Phase Elimination Kinetics Studies
- Gas-Phase Elimination Kinetics : The study of gas-phase elimination kinetics of (2-bromoethyl)benzene and 1-bromo-3-phenylpropane, which are closely related to 1-Bromo-2-(3-bromopropoxy)benzene, provides insights into the mechanisms of these reactions (Chuchani & Martín, 1990).
End-Quenching in Polymer Chemistry
- End-quenching of Polyisobutylene : The use of alkoxybenzenes, including (3-bromopropoxy)benzene, in end-quenching polyisobutylene, highlights its potential in polymer chemistry (Yang & Storey, 2015).
Ring Halogenations
- Ring Halogenations of Polyalkylbenzenes : 1-Bromo-2,5-pyrrolidinedione (NBS) and related compounds have been used in the ring halogenations of polyalkylbenzenes, showing the versatility of bromo compounds in synthetic chemistry (Bovonsombat & Mcnelis, 1993).
Synthesis of Isobenzofuran-1(3H)-ones
- Synthesis of Isobenzofuran-1(3H)-ones : An efficient method for preparing 3-(ω-hydroxyalkoxy)isobenzofuran-1(3H)-ones using 1-bromo-2-(1,3-dioxol-2-yl) or 1-bromo-2-(1,3-dioxan-2-yl)benzenes has been developed (Kobayashi & Kuroda, 2014).
Synthesis and Characterization in Organic Chemistry
- Synthesis of Aryl Methyl Ethers : The synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene, an important precursor for the bottom-up synthesis of graphene nanoribbons, is a notable application (Patil et al., 2012).
Propriétés
IUPAC Name |
1-bromo-2-(3-bromopropoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5H,3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREHAMWVAOBJBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCBr)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80318998 |
Source


|
| Record name | 1-bromo-2-(3-bromopropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80318998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(3-bromopropoxy)benzene | |
CAS RN |
37136-84-8 |
Source


|
| Record name | 37136-84-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromo-2-(3-bromopropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80318998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

